molecular formula (C13H27N)n.(C12H27ClN2)n.(C3H7N)n.(C3H5ClO)n.xHCl B1170362 Colesevelam CAS No. 182815-44-7

Colesevelam

Numéro de catalogue B1170362
Numéro CAS: 182815-44-7
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Colesevelam, a synthetic, non-absorbed lipid-lowering polymer, functions as a bile acid sequestrant. Its primary action involves binding to bile acids within the gastrointestinal tract with high affinity, which inhibits the reabsorption of bile acids. This process leads to a reduction in serum low-density lipoprotein cholesterol (LDL-C) levels. This compound's efficacy extends to both monotherapy and combination therapies, particularly with statins, for treating pediatric patients with heterozygous familial hypercholesterolemia. Its formulation is available as tablets and as a powder for oral suspension (Perry, 2010).

Applications De Recherche Scientifique

  • Treatment of Type 2 Diabetes Mellitus : Colesevelam hydrochloride is approved by the FDA for treating adult patients with type 2 diabetes mellitus in combination with sulfonylurea, metformin, and/or insulin therapy. It has been shown to significantly reduce glycosylated hemoglobin (HbA1c) levels (Sonnett, Levien, Neumiller, Gates, & Setter, 2009). Additionally, this compound improves glycemic control and reduces LDL cholesterol levels in patients with type 2 diabetes receiving sulfonylurea-based therapy (Fonseca, Rosenstock, Wang, Truitt, & Jones, 2008).

  • Hypercholesterolemia Management : this compound hydrochloride is effective in lowering low-density lipoprotein (LDL) cholesterol levels. It can be used alone or in combination with other lipid-lowering agents like atorvastatin, significantly reducing LDL cholesterol levels (Hunninghake, Insull, Toth, Davidson, Donovan, & Burke, 2001). Moreover, this compound's efficacy in lowering glycemia and lipids in type 2 diabetic patients with hyperlipidemia has been confirmed, although it may increase triglycerides (Aggarwal, Loomba, & Arora, 2012).

  • Lack of Efficacy in Cholestatic Pruritus : Despite this compound's high bile acid-binding capacity, it was not found to be more effective than a placebo in alleviating cholestatic pruritus severity (Kuiper, van Erpecum, Beuers, Hansen, Thio, de Man, Janssen, & van Buuren, 2010).

  • Impact on Glycemia and Insulin Sensitivity : In nondiabetic men with metabolic syndrome, this compound reduced fasting plasma glucose and LDL cholesterol levels, but its impact on glycated hemoglobin and insulin sensitivity was not significant (Vega, Dunn, & Grundy, 2011).

  • Role in Pediatric Hypercholesterolemia : this compound is approved in the US for treating pediatric patients aged 10-17 years with heterozygous familial hypercholesterolemia and has demonstrated efficacy in significantly reducing LDL cholesterol levels in this population (Perry, 2010).

  • Effect on Atherogenic Lipoprotein Subclasses : In patients with type 2 diabetes, this compound reduced the concentration of LDL cholesterol and LDL particle concentration with little change in concentrations of other lipoprotein particles (Rosenson, Abby, & Jones, 2009).

  • Potential Use in Various Conditions : this compound has potential benefits in certain patient populations that cannot tolerate other lipid-lowering therapies, such as organ transplant recipients, cholestatic liver disease, and end-stage renal disease (Steinmetz & Schonder, 2006).

Mécanisme D'action

Target of Action

Colesevelam is a bile acid sequestrant . Its primary targets are the bile acids in the intestine . Bile acids are produced when cholesterol is broken down in the body . They play a crucial role in the digestion and absorption of dietary fats in the small intestine .

Mode of Action

This compound works by binding to bile acids in the intestine . This binding action reduces the amount of bile acids that are returned to the liver via enterohepatic circulation . By removing these bile acids, this compound helps to lower blood cholesterol .

Biochemical Pathways

The binding of this compound to bile acids in the intestine disrupts the enterohepatic circulation of bile acids . This disruption leads to a decrease in the overall pool of bile acids. The liver responds to this decrease by converting more cholesterol into bile acids, which results in a reduction of the level of cholesterol in the blood .

Pharmacokinetics

It is excreted through the intestines only .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in the levels of low-density lipoprotein cholesterol (LDL-C) and certain fatty substances in the blood . This is achieved through the binding and removal of bile acids from the intestine, leading to a decrease in the overall pool of bile acids and an increase in the conversion of cholesterol into bile acids in the liver .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, this compound is used with exercise and diet changes (restriction of cholesterol and fat intake) to reduce the amount of cholesterol and certain fatty substances in the blood . Therefore, the patient’s diet and level of physical activity can significantly influence the compound’s action and efficacy . Furthermore, the drug’s action may also be affected by the presence of other medications, as this compound is known to interact with certain drugs .

Safety and Hazards

Colesevelam may cause serious side effects. Stop using this compound and call your doctor at once if you have severe constipation, severe stomach pain, or pancreatitis . You should not take this compound if you have diabetic ketoacidosis, very high triglycerides, a history of bowel obstruction, or a history of pancreatitis caused by high triglycerides .

Propriétés

IUPAC Name

2-(chloromethyl)oxirane;prop-2-en-1-amine;N-prop-2-enyldecan-1-amine;trimethyl-[6-(prop-2-enylamino)hexyl]azanium;chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N.C12H27N2.C3H5ClO.C3H7N.2ClH/c1-3-5-6-7-8-9-10-11-13-14-12-4-2;1-5-10-13-11-8-6-7-9-12-14(2,3)4;4-1-3-2-5-3;1-2-3-4;;/h4,14H,2-3,5-13H2,1H3;5,13H,1,6-12H2,2-4H3;3H,1-2H2;2H,1,3-4H2;2*1H/q;+1;;;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAKZNRDSPNOAU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCNCC=C.C[N+](C)(C)CCCCCCNCC=C.C=CCN.C1C(O1)CCl.Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H67Cl3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Colesevelam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00930
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Colesevelam binds bile acids in the intestine and prevents their reabsorption. Colesevelam is not absorbed itself. The depletion of bile acid causes the upregulation of cholesterol 7-alpha-hydroxylase and conversion of cholesterol to bile acid. this increases the production and activity of hydroxymethyl-glutaryl-coenzyme A (HMG-CoA) reductase in the liver as well as an increase in the number of low density lipoprotein (LDL) receptors. This process clears LDL cholesterol from the blood. Serum triglyceride levels may increase or remain unchanged. The end result is increased clearance of LDL-cholesterol from the blood with decreased serum LDL-cholesterol.
Record name Colesevelam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00930
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

182815-44-7, 182815-43-6
Record name Colesevelam hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182815-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Colesevelam hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182815447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Colesevelam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00930
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.